Dimethyl[4-(methylamino)butyl]amine dihydrochloride
Description
Dimethyl[4-(methylamino)butyl]amine dihydrochloride is a polyamine derivative featuring a four-carbon (butyl) backbone with two amine functionalities: a dimethylamino group and a methylamino group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for biochemical and pharmacological applications.
Properties
IUPAC Name |
N,N',N'-trimethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-8-6-4-5-7-9(2)3;;/h8H,4-7H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJXWPQALTRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(methylamino)butyl]amine dihydrochloride typically involves the reaction of 4-(methylamino)butylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(methylamino)butyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Dimethyl[4-(methylamino)butyl]amine dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: It is employed in drug synthesis and development, particularly in the creation of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and other industrial applications
Mechanism of Action
The mechanism of action of Dimethyl[4-(methylamino)butyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of dimethyl[4-(methylamino)butyl]amine dihydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Water) | Biological Activity Notes |
|---|---|---|---|---|---|
| This compound | C₇H₁₈Cl₂N₂ | 211.14 g/mol | Butyl chain; dimethylamino, methylamino | High (dihydrochloride salt) | Potential polyamine transporter interaction* |
| (4-Phenylbutyl)methylamine Hydrochloride | C₁₁H₁₈ClN | 199.72 g/mol | Phenyl; methylamino | Moderate | Lipophilic; no transporter specificity |
| 4-(3-Bromophenyl)butylamine hydrochloride | C₉H₁₂Cl₂N₂ | 219.12 g/mol | 3-Bromophenyl; methylamino | Low | Electron-withdrawing Br alters reactivity |
| 4-Dimethylaminobenzylamine Dihydrochloride | C₉H₁₅Cl₂N₂ | 234.14 g/mol | Benzyl; dimethylamino | High | Aromatic ring enhances π-π interactions |
| Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride | C₇H₁₃Cl₂N₃ | 210.11 g/mol | Pyrimidine; methylamino | Moderate | Heterocyclic binding affinity |
Key Differences and Implications
Aromatic vs. Aliphatic Backbones
- In contrast, compounds like 4-dimethylaminobenzylamine dihydrochloride (aromatic benzyl group) exhibit stronger π-π stacking, which may enhance binding to aromatic residues in proteins .
- Anthracenyl conjugates (e.g., N-Anthracen-9-ylmethyl derivatives) demonstrate that bulky hydrophobic groups disrupt polyamine transporter uptake, unlike the target compound’s simpler structure .
Substituent Effects
- The 3-bromophenyl group in 4-(3-bromophenyl)butylamine hydrochloride introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to the target compound’s electron-rich amines .
- Pyrimidine-containing analogs (e.g., methyl[2-(pyrimidin-2-yl)ethyl]amine) leverage heterocyclic motifs for targeted binding (e.g., enzyme active sites), a feature absent in the aliphatic target compound .
Salt Form and Solubility
- Dihydrochloride salts (target compound, 4-dimethylaminobenzylamine) exhibit superior aqueous solubility compared to mono-hydrochloride derivatives (e.g., (4-phenylbutyl)methylamine hydrochloride), critical for in vitro assays .
Biological Activity
Dimethyl[4-(methylamino)butyl]amine dihydrochloride, often referred to as DMBA, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies that highlight its significance in biochemical studies.
This compound is characterized by its unique chemical structure, which includes a dimethylamino group attached to a butyl chain. This configuration grants the compound distinct reactivity and biological properties, making it a valuable tool in various scientific fields.
The biological activity of DMBA primarily involves its interaction with specific molecular targets:
- Ligand Binding : DMBA acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various downstream effects depending on the target pathway involved.
- Enzyme Interaction : It is used in biochemical studies to investigate enzyme-substrate interactions, providing insight into metabolic processes and potential therapeutic targets.
Applications in Research and Medicine
DMBA has been utilized in several research applications:
- Biochemical Studies : Its role in enzyme interaction studies aids in understanding metabolic pathways and drug metabolism.
- Pharmaceutical Development : DMBA serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery efforts.
- Industrial Uses : Beyond research, it is employed in the production of specialty chemicals, demonstrating its versatility.
Biological Activity Overview
The compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Alters the activity of specific enzymes involved in metabolic pathways. |
| Antimicrobial Properties | Demonstrated efficacy against certain bacterial strains (specific studies needed). |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines (case studies required). |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study highlighted DMBA's role in modulating enzyme activity, revealing insights into its potential as a therapeutic agent for metabolic disorders.
- Antimicrobial Activity :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DMBA, it is useful to compare it with similar compounds:
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| Dimethyl[4-(methylamino)butyl]amine | C₇H₁₈Cl₂N₂ | Enzyme modulation, potential antimicrobial |
| 4-(Dimethylamino)butyric acid | C₇H₁₅N | Antidepressant properties |
| N,N-Dimethyl-4-aminobutylamine | C₇H₁₈N₂ | Neurotransmitter activity |
Q & A
Q. What are the optimal synthetic routes for Dimethyl[4-(methylamino)butyl]amine dihydrochloride?
Synthesis typically involves multi-step reactions starting with alkylation or reductive amination. For example:
- Step 1 : React dimethylamine with 4-(methylamino)butyl precursors under acidic conditions (e.g., HCl) to form the tertiary amine backbone.
- Step 2 : Purify intermediates via crystallization or chromatography (e.g., silica gel) to minimize side products like over-alkylated derivatives .
- Step 3 : Final dihydrochloride salt formation by treating the free base with HCl in ethanol or dichloromethane . Key parameters include temperature control (0–25°C for exothermic steps) and solvent choice (polar aprotic solvents like DMF enhance reactivity) .
Q. How is this compound characterized experimentally?
Characterization involves:
- Melting Point Analysis : Compare observed values (e.g., ~170–175°C) to literature data to confirm purity .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methyl groups (δ 2.2–2.5 ppm for N-methyl) and butyl chain protons (δ 1.4–1.8 ppm) .
- IR : Detect N–H stretches (~3300 cm⁻¹) and ammonium chloride bonds (~2500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 177 for the free base) .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with neurotransmitter receptors, particularly α9-nAChRs* (nicotinic acetylcholine receptors) implicated in pain pathways. In vitro assays (e.g., radioligand binding) measure affinity (Ki values) and efficacy (EC₅₀) . Computational docking predicts binding pockets involving the dimethylamino and butyl groups .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect biological activity?
- QSAR Studies : Replace the butyl chain with propyl or pentyl groups to assess steric effects on receptor binding. For example:
- Shorter chains reduce hydrophobic interactions, lowering affinity for lipid-rich receptor pockets.
- Bulky substituents on the aromatic ring (if present) may enhance selectivity for subtypes like α9 over α7 nAChRs .
- Data Analysis : Use regression models correlating logP values (lipophilicity) with IC₅₀ data from cytotoxicity assays .
Q. How can contradictory findings in receptor binding assays be resolved?
Discrepancies often arise from:
- Assay Conditions : Variations in pH (affects protonation states) or buffer ionic strength alter binding kinetics. Standardize protocols using HEPES buffer (pH 7.4) and 150 mM NaCl .
- Receptor Subtypes : Use subtype-specific antagonists (e.g., α-bungarotoxin for α9* nAChRs) to isolate target activity .
- Data Normalization : Express results as % inhibition relative to positive controls (e.g., 100% = 1 μM epibatidine) to minimize inter-experimental variability .
Q. What computational methods are used to model its interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., α9 nAChR homology models) to study conformational changes over 100-ns trajectories .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential surfaces and hydrogen-bonding sites .
- Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
